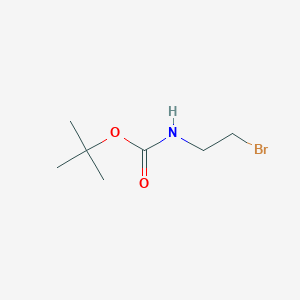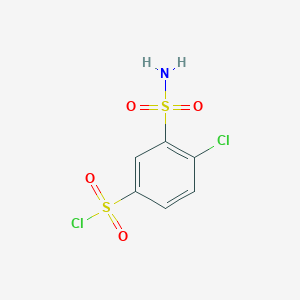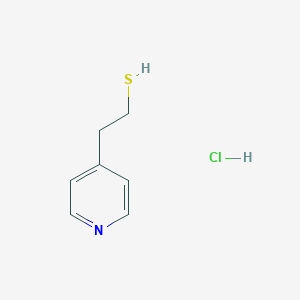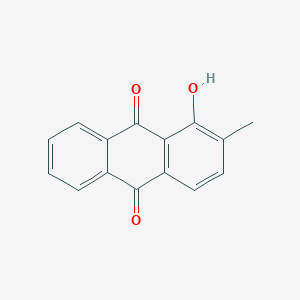
2-(4-Aminobutyl)-1,3-propanediol
Descripción general
Descripción
Sutent is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It was approved by the FDA in January 2006 for two distinct indications: renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST) . Notably, it was the first cancer drug to receive simultaneous approval for these two different uses.
Aplicaciones Científicas De Investigación
Sutent’s applications extend beyond cancer treatment:
Chemistry: Researchers study its synthesis and reactivity.
Biology: Sunitinib’s effects on cell signaling pathways are investigated.
Medicine: Beyond RCC and GIST, it’s explored for other malignancies.
Industry: Its use in drug discovery and development is significant.
Safety and Hazards
Métodos De Preparación
Synthetic Routes:: Sunitinib’s chemical structure consists of a pyrrole ring system with a fluorinated indole moiety. The synthetic routes involve several steps, including the coupling of key intermediates and subsequent functional group modifications. While the exact proprietary synthesis is not publicly disclosed, it typically starts from commercially available starting materials.
Industrial Production:: Sutent is produced on an industrial scale using efficient synthetic processes. The pharmaceutical industry employs optimized methods to ensure high yield, purity, and reproducibility.
Análisis De Reacciones Químicas
Reactions Undergone:: Sunitinib can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its pharmacological activity.
Common Reagents and Conditions::Oxidation: Oxidative transformations may involve reagents like peracids or metal-based oxidants.
Reduction: Reduction steps often employ hydrides (e.g., lithium aluminum hydride) or metal catalysts.
Substitution: Substitution reactions can occur at specific positions on the indole ring.
Major Products:: The major products formed during these reactions include intermediates crucial for binding to RTKs and inhibiting their activity.
Mecanismo De Acción
Sunitinib’s primary mechanism involves inhibiting multiple RTKs, including VEGFR, PDGFR, and KIT. By blocking these receptors, it disrupts tumor growth, angiogenesis, and metastasis. The downstream pathways affected include MAPK and PI3K/AKT.
Comparación Con Compuestos Similares
Sutent stands out due to its dual approval for RCC and GIST. Similar compounds include sorafenib, pazopanib, and regorafenib, each with distinct target profiles.
Propiedades
IUPAC Name |
2-(4-aminobutyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZCSLNRDJKKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154681 | |
| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125162-81-4 | |
| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125162814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)



![[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol](/img/structure/B15131.png)

![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)






